(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
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Overview
Description
(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bicyclo[2.2.2]octane framework, making it an interesting subject for research in organic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the resolution of racemic mixtures of its precursors. One common method includes the use of O,O’-dibenzoyltartaric acid to resolve the enantiomers via diastereomeric salt formation . The efficient synthesis of the enantiomers can be achieved through isomerization, hydrogenation, and hydrolysis of the corresponding esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. This would likely include continuous flow hydrogenations and other scalable chemical processes .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of (2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and alteration of metabolic pathways .
Properties
Molecular Formula |
C10H18ClNO2 |
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Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m1./s1 |
InChI Key |
WMXDQFWQOGJYEQ-YBHJBBPCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](C2CCC1CC2)N.Cl |
Canonical SMILES |
COC(=O)C1C2CCC(C1N)CC2.Cl |
Origin of Product |
United States |
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